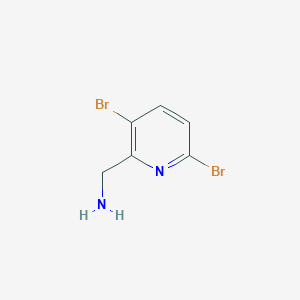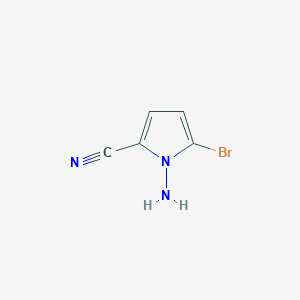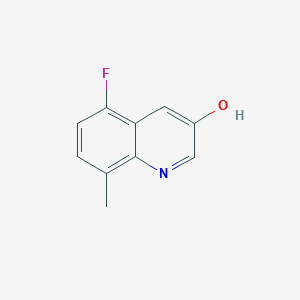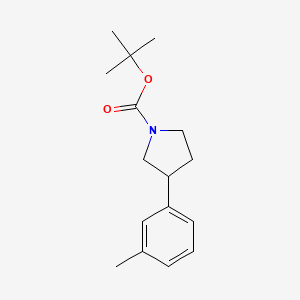
(R)-1,3-Dimethylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1,3-Dimethylpiperazine hydrochloride is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1,3-Dimethylpiperazine hydrochloride typically involves the reaction of ®-1,3-Dimethylpiperazine with hydrochloric acid. The process can be summarized as follows:
Starting Material: ®-1,3-Dimethylpiperazine.
Reaction: The starting material is dissolved in an appropriate solvent, such as ethanol or water.
Addition of Hydrochloric Acid: Hydrochloric acid is added to the solution, resulting in the formation of ®-1,3-Dimethylpiperazine hydrochloride.
Isolation: The product is isolated by filtration or evaporation, followed by recrystallization to obtain pure ®-1,3-Dimethylpiperazine hydrochloride.
Industrial Production Methods: In industrial settings, the production of ®-1,3-Dimethylpiperazine hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: ®-1,3-Dimethylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
®-1,3-Dimethylpiperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1,3-Dimethylpiperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,4-Dimethylpiperazine: Another piperazine derivative with similar structural features.
1,3-Diethylpiperazine: A compound with ethyl groups instead of methyl groups.
1,3-Dimethylimidazolidine: A structurally related compound with a different ring system.
Uniqueness: ®-1,3-Dimethylpiperazine hydrochloride is unique due to its chiral nature, which can result in different biological activities compared to its achiral or racemic counterparts. Its specific interactions with molecular targets make it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H15ClN2 |
|---|---|
Molecular Weight |
150.65 g/mol |
IUPAC Name |
(3R)-1,3-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-6-5-8(2)4-3-7-6;/h6-7H,3-5H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
DPBBTNJEYWACKY-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C.Cl |
Canonical SMILES |
CC1CN(CCN1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]Cbz-amino]propyl]benzamide](/img/structure/B13677693.png)
![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13677706.png)



![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)
![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)




![4-Bromo-7-chlorobenzo[b]thiophene-3-carbaldehyde](/img/structure/B13677762.png)


